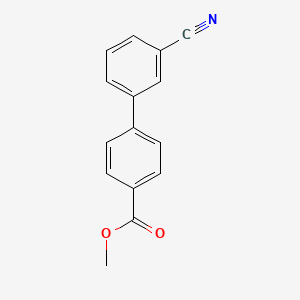

Methyl 4-(3-cyanophenyl)benzoate

Overview

Description

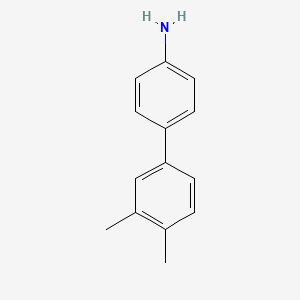

“Methyl 4-(3-cyanophenyl)benzoate” is a chemical compound with the CAS Number: 89900-92-5. It has a molecular weight of 237.26 and its IUPAC name is methyl 3’-cyano [1,1’-biphenyl]-4-carboxylate .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H11NO2 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Crystal and Molecular Structure

A study by Vani (1983) explored the crystal and molecular structure of a compound closely related to Methyl 4-(3-cyanophenyl)benzoate, known as 4-Cyanophenyl-3-methyl-4'-(4”-n-undecyloxycinnamoyloxy) benzoate (11 CPMCB). This compound, exhibiting a reentrant nematic phase, was analyzed at room temperature, providing insights into its molecular packing and potential applications in liquid crystal displays (Vani, 1983).

Re-entrant Nematic Phases

Urs and Sadashiva (1982) synthesized derivatives of this compound, demonstrating that higher homologs exhibit reentrant nematic phases at atmospheric pressure. This finding is significant for the development of advanced liquid crystal materials (Urs & Sadashiva, 1982).

Induction of Smectic C Phase

In a study by Madhusudana, Raghunathan, and Subramanya (1984), binary mixtures of compounds including derivatives of this compound were found to exhibit an induced smectic C phase. This discovery is relevant for the design of temperature-responsive liquid crystals (Madhusudana et al., 1984).

Mesomorphic Properties

Sadashiva (1979) prepared a series of 4-cyanophenyl-3-methyl-4-(4-n-alkylbenzoyloxy) benzoates, closely related to this compound, and characterized their mesomorphic properties. The study revealed significant dielectric anisotropy, making them suitable for electro-optical applications (Sadashiva, 1979).

Photophysical Properties

Kim et al. (2021) studied methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a variant of this compound, investigating its photophysical properties in various solvents. The research contributes to understanding the luminescence characteristics of these compounds, relevant for optical and electronic device applications (Kim et al., 2021).

Safety and Hazards

While specific safety and hazard information for “Methyl 4-(3-cyanophenyl)benzoate” is not available, general safety measures for handling chemicals include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is plausible that this compound could influence cell function, given that other benzoates have been shown to have various effects on cells . For example, some benzoates can induce neural stem cells to differentiate into specific types of neurons

Molecular Mechanism

It is known that benzoates can undergo various chemical reactions, such as electrophilic aromatic substitution . In these reactions, electrophiles attack the aromatic ring of the benzoate, leading to the formation of new compounds

Temporal Effects in Laboratory Settings

It is known that benzoates can be synthesized through various reactions, such as esterification , and these reactions can be influenced by factors such as temperature and pH

Metabolic Pathways

It is known that benzoates can be metabolized by the human gut microbiome . This metabolism involves both aerobic and anaerobic pathways

Properties

IUPAC Name |

methyl 4-(3-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNDONDAUMRIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362692 | |

| Record name | Methyl 4-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89900-92-5 | |

| Record name | Methyl 3′-cyano[1,1′-biphenyl]-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

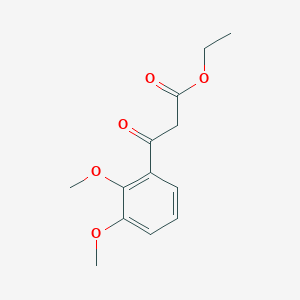

![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)